N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2097918-75-5
VCID: VC4854754
InChI: InChI=1S/C16H19N5O/c1-20(2)14-5-3-4-12(8-14)16(22)21-9-13(10-21)19-15-6-7-17-11-18-15/h3-8,11,13H,9-10H2,1-2H3,(H,17,18,19)
SMILES: CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Molecular Formula: C16H19N5O
Molecular Weight: 297.362

N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine

CAS No.: 2097918-75-5

Cat. No.: VC4854754

Molecular Formula: C16H19N5O

Molecular Weight: 297.362

* For research use only. Not for human or veterinary use.

N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine - 2097918-75-5

Specification

CAS No. 2097918-75-5
Molecular Formula C16H19N5O
Molecular Weight 297.362
IUPAC Name [3-(dimethylamino)phenyl]-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Standard InChI InChI=1S/C16H19N5O/c1-20(2)14-5-3-4-12(8-14)16(22)21-9-13(10-21)19-15-6-7-17-11-18-15/h3-8,11,13H,9-10H2,1-2H3,(H,17,18,19)
Standard InChI Key ANIDRJXQVCWVTK-UHFFFAOYSA-N
SMILES CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)NC3=NC=NC=C3

Introduction

N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine is a synthetic organic compound that combines a pyrimidine core with an azetidine ring and a dimethylamino-benzoyl substituent. This structure suggests potential applications in medicinal chemistry due to its ability to interact with biological targets such as enzymes or receptors. The compound's molecular structure and functional groups make it a candidate for pharmacological studies, particularly in areas like oncology, antimicrobial research, or enzyme inhibition.

Synthesis Pathways

The synthesis of N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine typically involves multi-step reactions:

  • Formation of the Azetidine Intermediate:

    • Azetidine derivatives are synthesized through cyclization reactions involving primary amines and alkyl halides.

  • Introduction of the Benzoyl Group:

    • The dimethylamino-benzoyl moiety is introduced via acylation reactions using benzoyl chloride derivatives.

  • Coupling with Pyrimidine Core:

    • The final step involves coupling the azetidine intermediate with a pyrimidine precursor under conditions promoting amide bond formation.

These steps require precise control of reaction conditions to ensure high yields and purity.

Mechanisms of Action

The compound's structural features suggest potential for:

  • Enzyme inhibition: The pyrimidine ring can mimic natural substrates or inhibitors, binding to enzyme active sites.

  • Receptor modulation: The azetidine moiety may enhance binding affinity to specific receptors.

Pharmacological Applications

While specific data for this compound is limited, similar structures have demonstrated activity in:

  • Anticancer Research: Pyrimidine derivatives are common in kinase inhibitors.

  • Antimicrobial Agents: Azetidine-containing compounds have shown antibacterial properties.

  • Anti-inflammatory Studies: Dimethylamino groups can enhance solubility and bioavailability.

Analytical Characterization

To confirm the identity and purity of N-{1-[3-(dimethylamino)benzoyl]azetidin-3-yl}pyrimidin-4-amine, various techniques are employed:

TechniquePurpose
NMR Spectroscopy (¹H, ¹³C)Determines chemical structure and confirms functional groups.
Mass Spectrometry (MS)Verifies molecular weight and fragmentation patterns.
IR SpectroscopyIdentifies characteristic functional group vibrations.
HPLC/LC-MSAssesses purity and detects impurities in the sample.

Advantages

  • The pyrimidine core provides versatility for drug design.

  • The azetidine ring enhances molecular rigidity, improving binding specificity.

  • The dimethylamino group increases solubility, aiding pharmacokinetics.

Challenges

  • Synthesis complexity may limit large-scale production.

  • Potential toxicity due to reactive intermediates or metabolites.

Future Directions

Further research is needed to explore:

  • Structure-activity relationships (SAR) for optimizing biological activity.

  • Toxicological studies to ensure safety profiles.

  • In vivo testing for efficacy in relevant disease models.

This compound represents a promising scaffold for developing novel therapeutics due to its unique structural features and potential biological activities.

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